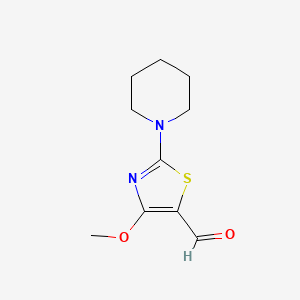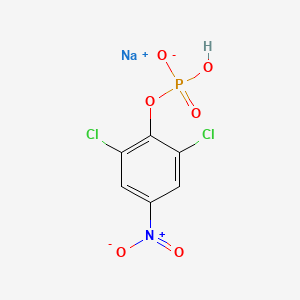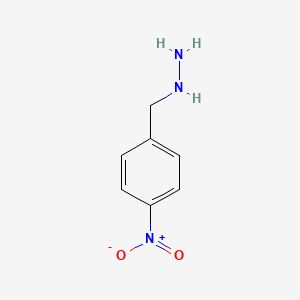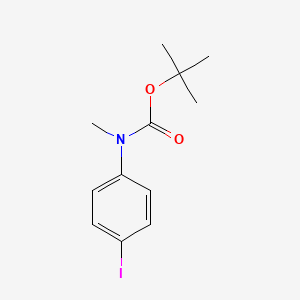![molecular formula C22H22N2O4 B1645336 Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate CAS No. 1008006-46-9](/img/structure/B1645336.png)
Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate
Vue d'ensemble
Description
Methyl 2-(5-benzyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrol-1-yl)acetate (MBDO) is an organic compound with a variety of applications in the scientific research field. MBDO has been studied by researchers to understand its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions : One of the foundational applications involves the synthesis and reactions of pyrrole derivatives. For instance, Abe et al. (1990) demonstrated the synthesis and reactions of 2-(2-aminoanilino)cyclohepta[b]pyrroles, which upon treatment with polyphosphoric acid and other reagents, afford various complex pyrrole-based structures Abe, N., Ishikawa, N., Hayashi, T., & Miura, Y. (1990). Synthesis and Some Reactions of 2-(2-Aminoanilino)cyclohepta[b]pyrroles: Leading to 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine, a Novel 20π Antiaromatic System, and Cydohepta[1′,2′: 4,5] pyrrolo[1,2-a]benzimidazoles. Bulletin of the Chemical Society of Japan.
Material Science : The synthesis of conducting polymeric films incorporating pyrrole units signifies another important application. Bartlett et al. (1991) described the synthesis of 15-(pyrrol-1-yl)methyl[benzo-15-crown-5] and its electrochemical oxidation to produce conducting films, showcasing the potential of pyrrole derivatives in creating novel conductive materials Bartlett, P., Benniston, A., Chung, L., Dawson, D., & Moore, P. (1991). Electrochemical studies of benzo-15-crown-5 substituted poly(pyrrole) films. Electrochimica Acta.
Biological Activity and Pharmacology : A significant portion of research delves into the investigation of novel compounds derived from pyrrole for their potential biological activities. For instance, Lin et al. (1997) investigated the structure-activity relationships of 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), highlighting its cognition-enhancing properties and potential as a treatment for cognitive disorders Lin, N., Gunn, D., Ryther, K., Garvey, D., Donnelly-roberts, D., Decker, M., Brioni, J., Buckley, M., Rodrigues, A., Marsh, K., Anderson, D., Buccafusco, J., Prendergast, M., Sullivan, J., Williams, M., Arneric, S., & Holladay, M. (1997). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Journal of Medicinal Chemistry.
Propriétés
IUPAC Name |
methyl 2-(5-benzyl-4,6-dioxo-3-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-28-17(25)12-16-18-19(20(23-16)15-10-6-3-7-11-15)22(27)24(21(18)26)13-14-8-4-2-5-9-14/h2-11,16,18-20,23H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDOKAJMYXLYHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2C(C(N1)C3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![10,13-Dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1645315.png)
![[1-(2-Cyanatonaphthalen-1-yl)naphthalen-2-yl] cyanate](/img/structure/B1645319.png)



